2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic nomenclature and salt formation. The complete IUPAC name is 2-(piperidin-3-ylmethylsulfanyl)-1,3-benzothiazole hydrochloride. This nomenclature reflects the compound's complex architecture, beginning with the benzothiazole core structure designated as 1,3-benzothiazole, followed by the substituent at position 2.
The structural representation reveals a benzothiazole ring system fused with a benzene ring, where the sulfur and nitrogen atoms occupy positions 1 and 3 respectively in the thiazole portion. The thioether linkage connects this core to a piperidin-3-ylmethyl group, creating a bridge between the aromatic heterocycle and the saturated nitrogen-containing ring. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, resulting in a positively charged nitrogen center balanced by the chloride anion.
The canonical Simplified Molecular Input Line Entry System representation for the base compound is C1CC(CNC1)CSC2=NC3=CC=CC=C3S2, with the hydrochloride salt indicated by the additional chloride ion. This structural notation provides a linear representation of the three-dimensional molecular architecture, clearly indicating the connectivity between the piperidine ring, the methylene bridge, the sulfur atom, and the benzothiazole system.
CAS Registry Number and Alternative Chemical Names
The Chemical Abstracts Service registry system assigns specific numerical identifiers to distinguish between closely related chemical entities. The base compound 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole carries the CAS registry number 1211568-41-0. The hydrochloride salt form possesses a distinct CAS number 1211465-94-9, reflecting the different chemical composition and properties introduced by salt formation.
Alternative nomenclature systems provide additional naming conventions for this compound. The database identifier systems include PubChem CID 2175481 and PubChem ID 71637084 for the hydrochloride form. These numerical identifiers facilitate database searches and cross-referencing across different chemical information systems.
The compound appears in various chemical databases under alternative naming conventions. Some sources reference it as benzothiazole, 2-((3-piperidinyl)methylthio)-, hydrochloride, following the Chemical Abstracts indexing conventions. Other database entries utilize the descriptor 2-(piperidin-3-ylmethylsulfanyl)-1,3-benzothiazole;hydrochloride to explicitly indicate the salt relationship.
Molecular Formula and Weight Analysis
The molecular composition analysis reveals distinct formulations for the base compound and its hydrochloride salt. The free base form of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole exhibits the molecular formula C13H16N2S2, corresponding to a molecular weight of 264.41 grams per mole. This composition includes thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two sulfur atoms, reflecting the combined contribution of the benzothiazole heterocycle and the piperidine substituent.
The hydrochloride salt formation introduces additional atomic composition through the incorporation of hydrogen chloride. The resulting molecular formula becomes C13H17ClN2S2, with a corresponding molecular weight of 300.87 grams per mole. The addition of one hydrogen atom and one chlorine atom accounts for the mass increase of approximately 36.46 grams per mole compared to the free base form.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C13H16N2S2 | C13H17ClN2S2 |
| Molecular Weight | 264.41 g/mol | 300.87 g/mol |
| CAS Registry Number | 1211568-41-0 | 1211465-94-9 |
| Carbon Content | 13 atoms | 13 atoms |
| Hydrogen Content | 16 atoms | 17 atoms |
| Nitrogen Content | 2 atoms | 2 atoms |
| Sulfur Content | 2 atoms | 2 atoms |
| Chlorine Content | 0 atoms | 1 atom |
The elemental composition analysis demonstrates the preservation of the core organic framework during salt formation, with the hydrochloride addition serving primarily to modify physical properties such as solubility and stability rather than altering the fundamental molecular architecture. The molecular weight difference between the two forms represents standard behavior for organic hydrochloride salt formation, where the addition of hydrogen chloride typically increases molecular weight by approximately 36.5 grams per mole.
Properties
IUPAC Name |
2-(piperidin-3-ylmethylsulfanyl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S2.ClH/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVPQFVIYUOGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=NC3=CC=CC=C3S2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method involves the reaction of 2-amino benzothiazole with 1-(2-chloroethyl)piperidine hydrochloride under specific conditions to yield the desired compound . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine, at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperidine moiety.
Substitution: Substituted benzothiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), by binding to their active sites . This inhibition can lead to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drugs. The compound may also interact with other proteins and pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
The pyrimidin-2-yl-piperazine substituent in compound 10 adds aromaticity and polarity, likely enhancing interactions with polar receptor pockets (e.g., serotonin transporters) .
Pharmacological Relevance :
- Compounds like 2-(4-(4-(4-chlorophenyl)piperazin-1-yl)butyl)benzo[d]thiazole (8) and its hydrochloride salt (melting point 214–216°C) have been studied as probes for 5-HT1A receptors and serotonin transporters (SERT), suggesting that structural analogs with extended alkyl chains and arylpiperazine groups exhibit stronger CNS activity .
- The discontinuation of the target compound may indicate inferior binding affinity or pharmacokinetic properties compared to analogs like compound 8 or 10, which have documented receptor engagement .
Comparison with Thiazolidinedione Derivatives
While structurally distinct, thiazolidinediones like pioglitazone hydrochloride (5-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione hydrochloride) are relevant for their therapeutic use in diabetes. Unlike the target compound, pioglitazone features a thiazolidinedione ring and a pyridylethoxybenzyl group, which are critical for peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism . This underscores the diversity of benzo[d]thiazole derivatives in targeting disparate biological pathways.
Biological Activity
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride is a benzothiazole derivative that has gained attention for its diverse biological activities, particularly in the field of medicinal chemistry. Its structure features a benzothiazole moiety linked to a piperidine group via a thioether bond, which is believed to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C13H17ClN2S2
- Molecular Weight : 300.87 g/mol
- Structure : The compound's unique structure facilitates interactions with various biological targets, enhancing its potential as a lead compound in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Notably, it has shown promising results against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | Moderate to good inhibition |
| Staphylococcus aureus | 32 - 512 µg/mL |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways, which are critical for bacterial survival .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins. This mechanism suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Antitubercular Activity :
A study demonstrated that derivatives of benzothiazole, including this compound, exhibited moderate to good inhibition against Mycobacterium tuberculosis. The research highlighted the importance of structural modifications in enhancing biological activity. -
PPARδ Agonist Discovery :
Another research effort focused on the structure-activity relationship (SAR) of related compounds, identifying potential PPARδ agonists that could help manage metabolic syndrome. The findings indicated that modifications to the piperidine moiety could enhance agonist efficacy and selectivity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways.
- Disruption of Bacterial Functions : By targeting bacterial cell wall synthesis and metabolic processes, it effectively reduces bacterial viability.
Q & A
Q. What are the recommended synthetic pathways for 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride?
The synthesis typically involves multi-step reactions, such as coupling benzo[d]thiazole derivatives with piperidinylmethylthio precursors. A common approach includes nucleophilic substitution under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to form the thioether linkage. Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt .
Q. How can structural confirmation of this compound be achieved?
Use a combination of spectroscopic techniques:
Q. What stability considerations are critical during storage?
The hydrochloride salt is hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) in airtight containers at –20°C. Pre-use drying (e.g., vacuum desiccation) is recommended to prevent hydrolysis .
Q. What solvents are compatible for solubility testing?
Preliminary studies suggest moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. Solubility profiles should be validated using UV-Vis spectroscopy or HPLC under controlled pH (e.g., phosphate buffer at pH 7.4) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test Pd-based catalysts for coupling efficiency.
- Solvent optimization : Compare yields in DMF vs. THF with trace H₂O removal.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining >90% purity .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) using standardized cell lines (e.g., HEK293 or HeLa).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Map binding affinities to target proteins (e.g., kinase inhibitors).
- DFT calculations : Predict electron density distribution at the thioether and piperidine moieties to guide functionalization .
Q. How to design experiments to assess pharmacokinetic properties?
- In vitro assays : Microsomal stability tests (human liver microsomes) with LC-MS quantification.
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .
Key Recommendations
- Contradictory data : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
- Biological assays : Include negative controls (e.g., scrambled analogs) to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
